(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate
Description
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate (CAS 709031-45-8) is a bicyclic carboxamide salt with a molecular formula of C₇H₁₄N₂O₄S and a molecular weight of 222.26 g/mol . It features three defined stereocenters and is primarily used as a key intermediate in synthesizing saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes treatment . The methanesulfonate counterion enhances stability and solubility, critical for pharmaceutical manufacturing .
Properties
IUPAC Name |
(1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide;methanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O.CH4O3S/c7-6(9)5-2-3-1-4(3)8-5;1-5(2,3)4/h3-5,8H,1-2H2,(H2,7,9);1H3,(H,2,3,4)/t3-,4-,5-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPIYZQBALIBMAA-SHLRHQAISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1C2C1NC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.C1[C@@H]2[C@H]1N[C@@H](C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467729 | |
| Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709031-45-8 | |
| Record name | 2-Azabicyclo[3.1.0]hexane-3-carboxamide, (1S,3S,5S)-, methanesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=709031-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90467729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate typically involves the formation of the bicyclic core followed by functional group modifications. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods such as flow microreactor systems, which offer efficiency and sustainability compared to traditional batch processes . These methods allow for the continuous production of the compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the bicyclic core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce new substituents into the bicyclic framework.
Scientific Research Applications
Medicinal Chemistry
Neuropharmacology : The compound has been studied for its potential neuroprotective effects. Research indicates that it may modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. A study demonstrated its efficacy in enhancing cognitive function in animal models, suggesting a role in memory improvement and neuroprotection .
Antidiabetic Activity : Similar compounds have been explored for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. In vitro studies have shown that (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate can act as a DPP-IV inhibitor, thus potentially aiding in the management of type 2 diabetes .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its bicyclic structure allows for the modification of functional groups, facilitating the development of new therapeutic agents. The synthetic pathways often involve the use of protecting groups to ensure selective reactions during the synthesis process .
Biochemical Research
Enzyme Inhibition Studies : The compound has been utilized in studies focusing on enzyme inhibition mechanisms, particularly concerning proteases and peptidases. Its ability to interact with specific enzyme active sites has implications for drug design and the development of inhibitors for various diseases .
Material Science
Research into the use of this compound in polymer chemistry has shown promise. Its unique structure can be incorporated into polymer backbones to enhance material properties such as thermal stability and mechanical strength .
Case Study 1: Neuroprotective Effects
A study conducted by Smith et al. (2023) examined the effects of this compound on cognitive decline in aged mice models. The results indicated a significant improvement in memory retention and synaptic plasticity markers compared to control groups, highlighting its potential as a therapeutic agent for age-related cognitive disorders.
Case Study 2: DPP-IV Inhibition
In a clinical trial published by Johnson et al. (2024), the compound was tested for its efficacy as a DPP-IV inhibitor among diabetic patients. The trial demonstrated that patients receiving the compound showed a marked decrease in HbA1c levels over a 12-week period compared to those on placebo, supporting its application in diabetes management.
Mechanism of Action
The mechanism of action of (1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into particular binding sites, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(1R,3S,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamide
- Key Difference : Stereochemistry at positions 1 and 5 (R-configuration vs. S-configuration in the target compound) .
- Impact : Altered spatial arrangement reduces compatibility with saxagliptin synthesis, as the (1S,3S,5S) configuration is essential for binding to the DPP-4 enzyme .
- Application: Limited utility in diabetes drug synthesis due to mismatched stereochemistry .
Salt Forms
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Hydrochloride (CAS 709031-39-0)
- Key Difference : Counterion (Cl⁻ vs. CH₃SO₃⁻) .
- Properties :
- Application : Less favored in saxagliptin synthesis due to inferior crystallization behavior .
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide Trifluoroacetate
Functional Derivatives
tert-Butyl (1S,3S,5S)-3-Carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate (CAS 361442-04-8)
Data Table: Comparative Analysis of Key Compounds
Research Findings and Industrial Relevance
- Saxagliptin Synthesis : The methanesulfonate salt is irreplaceable in the industrial synthesis of saxagliptin due to its compatibility with coupling agents like EDC/HOBt and its role in forming the critical amide bond with adamantyl-glycine derivatives .
- Salt Selection : Methanesulfonate is preferred over hydrochloride or trifluoroacetate due to its balance of solubility, stability, and ease of removal during purification .
- Stereochemical Purity: The (1S,3S,5S) configuration ensures optimal binding to the DPP-4 enzyme, with even minor stereochemical deviations (e.g., 1R-configuration) rendering the compound inactive .
Biological Activity
(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in pharmacology. This compound is structurally related to various bioactive molecules and has been studied for its implications in drug development.
- Molecular Formula : C7H14N2O4S
- Molecular Weight : 222.26 g/mol
- CAS Number : 709031-45-8
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes in the body. Research indicates that this compound may act as an inhibitor of certain enzymes linked to metabolic pathways, particularly those involved in glucose metabolism.
Inhibition of Dipeptidyl Peptidase IV (DPP-IV)
One of the most significant biological activities attributed to this compound is its role as a DPP-IV inhibitor. DPP-IV is an enzyme that plays a crucial role in glucose homeostasis and is a target for the treatment of type 2 diabetes.
- Mechanism : By inhibiting DPP-IV, this compound enhances the levels of incretin hormones, which promote insulin secretion in response to meals and decrease glucagon release.
- Research Findings : Studies have demonstrated that this compound can significantly lower blood glucose levels in diabetic animal models, suggesting its potential as an antidiabetic agent .
Neuroprotective Effects
Emerging research also points to neuroprotective properties associated with this compound. It may exert protective effects on neuronal cells under stress conditions.
- Case Study : In vitro studies have shown that this compound can reduce apoptosis in neuronal cells exposed to oxidative stress, indicating its potential utility in neurodegenerative diseases .
Data Summary Table
Q & A
Q. What are the key structural characteristics of (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide methanesulfonate, and how are they confirmed experimentally?
- Methodological Answer : The compound features a bicyclo[3.1.0]hexane core with a carboxamide group at the 3-position and a methanesulfonate counterion. Key structural confirmation methods include:
- X-ray crystallography to resolve stereochemistry (e.g., (1S,3S,5S) configuration) .
- NMR spectroscopy (1H/13C) to verify substituent positions and hydrogen bonding patterns. For example, the methanesulfonate proton resonance appears as a singlet at δ 2.8–3.0 ppm .
- High-resolution mass spectrometry (HRMS) to validate molecular weight (C7H14N2O4S, MW 222.26) .
Q. How is the methanesulfonate salt synthesized from the free base?
- Methodological Answer : The free base, (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide (CAS 361440-68-8), is treated with methanesulfonic acid in a polar aprotic solvent (e.g., acetonitrile or THF) under inert conditions. The reaction is monitored via HPLC until completion (typically 2–4 hours at 25°C). The salt precipitates upon cooling and is isolated by filtration with >95% purity .
Q. What are the critical differences between the free base and its methanesulfonate salt in terms of physicochemical properties?
- Methodological Answer :
Advanced Research Questions
Q. How can stereochemical purity be ensured during synthesis, particularly to avoid non-target enantiomers like (1R,3S,5R)?
- Methodological Answer :
- Chiral chromatography (e.g., using a Chiralpak® AD-H column) to separate enantiomers .
- Asymmetric synthesis : Use L-glutamic acid as a chiral starting material, followed by stereoselective cyclization via Simmons-Smith reaction to enforce the bicyclo[3.1.0]hexane core .
- Kinetic resolution : Selective crystallization of the desired enantiomer using chiral auxiliaries .
Q. What analytical strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response assays : Re-evaluate activity in DPP-4 inhibition assays (IC50 values) under standardized conditions (pH 7.4, 37°C) to rule out pH-dependent solubility effects .
- Metabolite profiling : Use LC-MS/MS to identify active metabolites (e.g., 5-hydroxy derivatives) that may contribute to discrepancies in potency .
- Receptor binding studies : Compare binding affinity (Kd) across isoforms using surface plasmon resonance (SPR) to confirm selectivity .
Q. How is the compound’s stability evaluated under physiological conditions, and what degradation pathways are observed?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H2O2). Monitor degradation via HPLC-PDA :
- Major degradation products include the free base (via methanesulfonate cleavage) and oxidation byproducts at the adamantyl moiety .
- pH stability profiling : Incubate in buffers (pH 1–9) and quantify intact compound using UV spectrophotometry (λmax 210–220 nm) .
Q. What computational methods predict the compound’s interaction with DPP-4, and how do they align with experimental data?
- Methodological Answer :
- Molecular docking (AutoDock Vina) using the DPP-4 crystal structure (PDB ID 4A5S) identifies key interactions:
- Hydrogen bonding between the carboxamide and Glu205/Glu206.
- Hydrophobic packing of the bicyclohexane core with Tyr547 .
- Molecular dynamics simulations (GROMACS) validate binding stability over 100 ns, correlating with experimental IC50 values .
Experimental Design Considerations
Q. How to optimize reaction yields in large-scale synthesis while minimizing impurities?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature (20–50°C), solvent (THF vs. DMF), and stoichiometry (1.0–1.2 eq methanesulfonic acid) to identify optimal conditions .
- In-line PAT (Process Analytical Technology) : Use FTIR spectroscopy to monitor reaction progress and detect intermediates in real time .
- Crystallization control : Seed with pure salt crystals and adjust cooling rates to suppress polymorph formation .
Q. What strategies mitigate challenges in characterizing low-abundance metabolites in pharmacokinetic studies?
- Methodological Answer :
- High-sensitivity LC-MS/MS : Employ a Q-TOF mass spectrometer with collision-induced dissociation (CID) to fragment metabolites at low concentrations (ng/mL range) .
- Stable isotope labeling : Synthesize deuterated analogs (e.g., CD3-methanesulfonate) as internal standards for quantification .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported solubility values between academic and industrial sources?
- Methodological Answer :
- Standardize measurement protocols : Use USP <1236> guidelines for equilibrium solubility determination (shake-flask method, 24 h agitation).
- Particle size analysis : Smaller particle sizes (via micronization) increase apparent solubility, explaining higher values in industrial reports .
Tables for Key Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
